3-[4-(2-Aminocyclopropyl)phenyl]phenol;hydrochloride, also known as 4'-(2-aminocyclopropyl)-[1,1'-biphenyl]-3-ol hydrochloride, is a compound characterized by its unique biphenyl structure with an aminocyclopropyl substituent. This compound has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and organic synthesis. Its molecular formula is C15H16ClNO, and it has a molecular weight of approximately 261.75 g/mol .
3-[4-(2-Aminocyclopropyl)phenyl]phenol;hydrochloride has shown promise in biological studies, particularly regarding its interaction with specific enzymes. Notably, it acts as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme involved in the regulation of gene transcription through histone demethylation. This inhibition can modulate the methylation status of histone H3 lysine 4 (H3K4), potentially offering therapeutic benefits for neurodevelopmental disorders and certain cancers .
The synthesis of 3-[4-(2-Aminocyclopropyl)phenyl]phenol;hydrochloride typically involves several key steps:
3-[4-(2-Aminocyclopropyl)phenyl]phenol;hydrochloride has several notable applications:
Research indicates that this compound interacts with specific biological macromolecules, particularly enzymes involved in epigenetic regulation. Its ability to inhibit LSD1 suggests potential applications in treating diseases characterized by aberrant gene expression, such as certain cancers and neurodevelopmental disorders . Further studies are needed to elucidate its full range of interactions and mechanisms.
Several compounds share structural similarities with 3-[4-(2-Aminocyclopropyl)phenyl]phenol;hydrochloride. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-[Amino(cyclopropyl)methyl]-4-phenylphenol | C15H15NO | Lacks chloride; different substitution pattern |
| 4'-(2-Aminocyclopropyl)-[1,1'-biphenyl]-3-ol | C15H15NO | Similar core but without hydrochloride salt |
| Phenol, 3-(2-aminopropyl)-, hydrochloride | C10H14ClN | Simpler structure; different pharmacological profile |
The uniqueness of 3-[4-(2-Aminocyclopropyl)phenyl]phenol;hydrochloride lies in its specific biphenyl structure combined with an aminocyclopropyl group, which provides distinct biological activity through LSD1 inhibition. This feature sets it apart from other similar compounds that may not exhibit such targeted enzyme interactions or therapeutic potential .
| Property | Value | Reference |
|---|---|---|
| Molecular Formula (Base) | C15H15NO | PubChem CID 53354794 [14] |
| Molecular Formula (Hydrochloride) | C15H16ClNO | Calculated from base + HCl |
| Molecular Weight (Base) | 225.28 g/mol | PubChem CID 53354794 [14] |
| Molecular Weight (Hydrochloride) | 261.74 g/mol | Calculated from base + HCl |
| Exact Mass (Base) | 225.115364102 Da | PubChem CID 53354794 [14] |
| Monoisotopic Mass (Base) | 225.115364102 Da | PubChem CID 53354794 [14] |
| Heavy Atom Count | 17 | PubChem CID 53354794 [14] |
| Formal Charge | 0 | PubChem CID 53354794 [14] |
| Complexity | 260 | PubChem CID 53354794 [14] |
| Covalently-Bonded Unit Count | 1 | PubChem CID 53354794 [14] |
The structural complexity index of 260 indicates a moderately complex organic molecule with multiple functional groups and ring systems [14]. The heavy atom count of 17 excludes hydrogen atoms and reflects the substantial molecular framework comprising carbon, nitrogen, and oxygen atoms [14]. The formal charge of zero indicates electrical neutrality of the base compound under standard conditions [14].
The molecular architecture of 3-[4-(2-Aminocyclopropyl)phenyl]phenol incorporates several distinct functional groups that contribute to its chemical behavior and biological activity [14]. The compound features a biphenyl core structure consisting of two phenyl rings connected by a single carbon-carbon bond, characteristic of the broader biphenyl family of compounds [28] [30].
The hydroxyl functional group (-OH) occupies the meta position on the terminal phenyl ring, conferring phenolic character to the molecule [14]. This phenolic hydroxyl group serves as both a hydrogen bond donor and acceptor, significantly influencing the compound's solubility and intermolecular interactions [26]. The positioning at the meta location relative to the biphenyl linkage affects the electronic distribution within the aromatic system.
The aminocyclopropyl substituent represents a unique structural feature attached to the para position of the connecting phenyl ring [14]. This substituent consists of a three-membered cyclopropane ring bearing a primary amino group (-NH2) [14]. The cyclopropyl moiety introduces ring strain and conformational rigidity, while the amino group provides additional hydrogen bonding capability and basic character to the molecule [27] [29].
Table 2: Structural Components and Functional Groups
| Functional Group | Position | Description |
|---|---|---|
| Phenol (-OH) | Meta position on terminal phenyl ring | Hydroxyl group providing phenolic character [14] |
| Primary Amine (-NH2) | Attached to cyclopropyl carbon | Primary amino group on cyclopropane ring [14] |
| Cyclopropyl Ring | 2-Aminocyclopropyl substituent | Three-membered saturated ring with amino substituent [14] |
| Biphenyl Core | Two connected phenyl rings | Central biphenyl structural framework [30] |
| Meta-Hydroxyl Substitution | Position 3 on terminal ring | Hydroxyl group at meta position relative to biphenyl linkage [14] |
| Para-Substituted Biphenyl | Position 4 on connecting ring | Aminocyclopropyl group at para position of connecting ring [14] |
The biphenyl framework provides the central structural scaffold, with the two phenyl rings capable of adopting various conformational arrangements depending on steric and electronic factors [23] [28]. The para-substitution pattern on one ring and meta-substitution on the other creates an asymmetric distribution of functional groups, influencing the overall molecular geometry and properties.
The stereochemical characteristics of 3-[4-(2-Aminocyclopropyl)phenyl]phenol arise from the presence of chiral centers within the cyclopropyl ring system and conformational flexibility of the biphenyl core [14] [19]. The compound contains two undefined atom stereocenters, indicating the potential for multiple stereoisomeric forms [14].
The cyclopropyl ring system introduces significant stereochemical complexity due to the presence of two carbon atoms that can serve as chiral centers [8] [9]. The relative configuration of the amino group and the phenyl substituent on the cyclopropane ring determines the spatial arrangement of these functional groups [19]. The most common configurations observed in related compounds include (1R,2R) and (1R,2S) arrangements, which represent different stereoisomeric forms with distinct three-dimensional structures [8] [9].
The biphenyl core exhibits conformational isomerism due to restricted rotation around the central carbon-carbon bond connecting the two phenyl rings [13] [23]. In the gas phase, biphenyl derivatives typically adopt a twisted conformation with dihedral angles ranging from 40 to 45 degrees between the ring planes [13] [20] [23]. This twisting results from steric interactions between ortho-hydrogen atoms on adjacent rings and electronic factors affecting the aromatic systems.
Table 3: Physical and Stereochemical Properties
| Property | Value | Reference |
|---|---|---|
| XLogP3-AA | 2.5 | PubChem CID 53354794 [14] |
| Hydrogen Bond Donor Count | 2 | PubChem CID 53354794 [14] |
| Hydrogen Bond Acceptor Count | 2 | PubChem CID 53354794 [14] |
| Rotatable Bond Count | 2 | PubChem CID 53354794 [14] |
| Topological Polar Surface Area | 46.3 Ų | PubChem CID 53354794 [14] |
| Undefined Atom Stereocenter Count | 2 | PubChem CID 53354794 [14] |
| Defined Atom Stereocenter Count | 0 | PubChem CID 53354794 [14] |
| Defined Bond Stereocenter Count | 0 | PubChem CID 53354794 [14] |
| Undefined Bond Stereocenter Count | 0 | PubChem CID 53354794 [14] |
The presence of two rotatable bonds contributes to conformational flexibility, allowing the molecule to adopt multiple low-energy conformations [14]. The topological polar surface area of 46.3 Ų reflects the contribution of the hydroxyl and amino functional groups to the polar character of the molecule [14]. The hydrogen bond donor and acceptor counts of two each indicate significant potential for intermolecular hydrogen bonding interactions [14].
Stereoisomerism in cyclopropyl-containing compounds often involves cis-trans relationships around the ring system [17] [31]. The cyclopropane ring constraint limits conformational freedom but allows for different spatial arrangements of substituents [22]. The amino group and phenyl substituent can adopt configurations that minimize steric clashes while maintaining favorable electronic interactions [21].
The crystallographic properties of 3-[4-(2-Aminocyclopropyl)phenyl]phenol and related biphenyl derivatives provide insights into solid-state packing arrangements and intermolecular interactions [33] [35]. Biphenyl compounds typically crystallize in monoclinic or triclinic space groups, with specific packing motifs determined by the nature and position of substituents [35] [36].
Related biphenyl derivatives demonstrate characteristic crystallographic features that likely apply to the target compound [33] [35]. The 3,3'-dimethoxybiphenyl compound crystallizes in the monoclinic space group P21/c with unit cell dimensions a = 7.706 Å, b = 11.745 Å, c = 12.721 Å, and β = 92.31° [35]. The average torsion angle about the inter-ring carbon-carbon bond measures 37.5 degrees, indicating significant deviation from planarity in the solid state [35].
Crystal packing in substituted biphenyl compounds is predominantly governed by hydrogen bonding interactions and aromatic stacking arrangements [35] [36]. The presence of hydroxyl and amino functional groups in 3-[4-(2-Aminocyclopropyl)phenyl]phenol provides multiple sites for intermolecular hydrogen bonding, which significantly influences the crystal structure and stability [26] [35].
The crystallographic analysis of similar compounds reveals that molecules typically arrange in sheets or chains connected by hydrogen bonds [36]. The phenolic hydroxyl group can participate in O-H···O hydrogen bonding, while the amino group can form N-H···O or N-H···N interactions [35]. These hydrogen bonding patterns create three-dimensional networks that stabilize the crystal structure and determine physical properties such as melting point and solubility [36].
Conformational changes upon crystallization represent a common feature of biphenyl derivatives [23] [34]. While gas-phase conformations typically exhibit torsion angles of 40-45 degrees, solid-state structures often show reduced angles or even planar arrangements due to crystal packing forces [23] [34]. The interplay between steric hindrance, electronic effects, and intermolecular interactions determines the final crystallographic conformation [34].
The crystal cohesion in substituted biphenyl compounds frequently involves C-H···O hydrogen bonds in addition to classical hydrogen bonding interactions [35]. These weaker interactions contribute to the overall stability of the crystal lattice and influence mechanical properties [35]. The specific arrangement of molecules within the crystal determines the density, with typical values ranging from 1.2 to 1.4 grams per cubic centimeter for similar organic compounds [36].
3-[4-(2-Aminocyclopropyl)phenyl]phenol;hydrochloride exists as a solid powder at room temperature [1]. The compound typically appears as a white to off-white crystalline powder, which is characteristic of many phenolic compounds in their hydrochloride salt form. The solid state provides stability for storage and handling purposes, making it suitable for research applications and potential pharmaceutical development.
The crystalline nature of the compound is attributed to the presence of the hydrochloride salt, which enhances intermolecular interactions through ionic bonding between the protonated amine group and the chloride ion. This ionic character contributes to the compound's solid state at ambient conditions and influences its overall physical properties.
The solubility characteristics of 3-[4-(2-Aminocyclopropyl)phenyl]phenol;hydrochloride are significantly influenced by its biphenyl structure and the presence of the hydrochloride salt form. The compound demonstrates excellent solubility in dimethyl sulfoxide (DMSO) [1], which is particularly advantageous for laboratory research purposes and biological assays.
In aqueous media, the compound exhibits limited solubility, though the hydrochloride salt form enhances water solubility compared to the free base [1]. This improved aqueous solubility is due to the ionic nature of the hydrochloride salt, which facilitates hydrogen bonding and electrostatic interactions with water molecules. The phenolic hydroxyl group also contributes to hydrogen bonding capabilities with polar solvents.
The solubility profile indicates that the compound is likely soluble in other polar organic solvents such as ethanol and methanol, following typical patterns observed for similar biphenyl phenolic compounds. The presence of both hydrophilic (phenol and amine groups) and hydrophobic (biphenyl backbone) regions creates an amphiphilic character that influences its solubility behavior across different solvent systems.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about 3-[4-(2-Aminocyclopropyl)phenyl]phenol;hydrochloride through analysis of both proton (¹H NMR) and carbon-13 (¹³C NMR) spectra. The compound's complex structure, featuring a biphenyl backbone with aminocyclopropyl and phenolic substituents, generates characteristic resonance patterns.
In ¹H NMR spectroscopy, the aromatic protons of the biphenyl system appear in the typical aromatic region (7.0-8.0 ppm), with distinct coupling patterns reflecting the substitution pattern [3]. The phenolic hydroxyl proton typically appears as a broad singlet around 9-10 ppm, often exchangeable with deuterium oxide. The aminocyclopropyl moiety contributes characteristic signals: the cyclopropyl protons appear as complex multipiples in the 1.0-2.5 ppm region, while the amine protons in the hydrochloride salt form may appear as broad signals around 8-9 ppm due to rapid exchange [3].
¹³C NMR spectroscopy reveals the carbon framework with aromatic carbons appearing in the 120-160 ppm region. The phenolic carbon typically resonates around 155-160 ppm, while the biphenyl carbons show characteristic patterns based on their electronic environment. The cyclopropyl carbons appear in the aliphatic region (10-40 ppm), with the carbon bearing the amine group appearing slightly downfield due to the electron-withdrawing effect of the nitrogen atom [3].
Mass spectrometric analysis of 3-[4-(2-Aminocyclopropyl)phenyl]phenol;hydrochloride provides molecular weight confirmation and fragmentation pattern information. The molecular ion peak appears at m/z 261.75, corresponding to the molecular weight of the compound [1]. In positive ion mode, the protonated molecular ion [M+H]⁺ typically appears as the base peak or one of the most abundant ions.
The fragmentation pattern reflects the structural features of the molecule. Common fragmentation pathways include loss of the amine group, cleavage of the cyclopropyl ring, and fragmentation of the biphenyl system [4]. The phenolic group may undergo characteristic losses, and the biphenyl backbone can fragment to produce substituted phenyl cations. High-resolution mass spectrometry provides accurate mass measurements that confirm the molecular formula C₁₅H₁₆ClNO.
Electron ionization mass spectrometry may show different fragmentation patterns compared to electrospray ionization, with more extensive fragmentation of the aromatic system and cyclopropyl moiety [4]. The presence of chlorine in the hydrochloride salt may contribute to characteristic isotope patterns that aid in structural confirmation.
Infrared (IR) spectroscopy reveals the functional group characteristics of 3-[4-(2-Aminocyclopropyl)phenyl]phenol;hydrochloride through vibrational modes. The phenolic O-H stretch appears as a broad absorption around 3200-3600 cm⁻¹, often overlapping with N-H stretching modes from the amine group [5] [6]. The hydrochloride salt formation typically shifts and broadens these peaks due to hydrogen bonding interactions.
The aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹, while aliphatic C-H stretches from the cyclopropyl group occur at 2800-3000 cm⁻¹ [5]. The aromatic C=C stretching modes are observed in the 1450-1600 cm⁻¹ region, characteristic of the biphenyl system. The phenolic C-O stretch typically appears around 1200-1300 cm⁻¹.
The cyclopropyl ring contributes unique vibrational modes due to ring strain, appearing in the fingerprint region below 1500 cm⁻¹ [5]. The presence of the amine group in the hydrochloride salt form may show characteristic N-H bending modes around 1500-1650 cm⁻¹, though these may be modified by salt formation.
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions and chromophoric properties of 3-[4-(2-Aminocyclopropyl)phenyl]phenol;hydrochloride. The compound exhibits characteristic absorption bands arising from the conjugated biphenyl system and the phenolic chromophore.
The primary absorption band typically appears around 270 nm, corresponding to π→π* transitions within the biphenyl system [7]. This band is characteristic of substituted biphenyl compounds and may show fine structure depending on the substitution pattern. A secondary absorption around 360 nm may arise from charge transfer transitions involving the phenolic group and the extended aromatic system [7].
The phenolic substituent contributes additional absorption features, with the hydroxyl group participating in extended conjugation with the aromatic system. The aminocyclopropyl substituent may influence the electronic properties through inductive and resonance effects, potentially causing shifts in absorption maxima compared to unsubstituted biphenyl compounds [8].
In different solvent systems, the absorption spectra may show solvatochromic effects, with polar solvents typically causing red shifts in absorption maxima due to stabilization of excited states [8]. The UV-Vis spectrum serves as a valuable tool for purity assessment and concentration determination in analytical applications.
| Property Category | Specific Parameter | Typical Range/Value |
|---|---|---|
| Physical State | Appearance | Solid powder (white to off-white) |
| Molecular Properties | Molecular Weight | 261.75 g/mol |
| Molecular Formula | C₁₅H₁₆ClNO | |
| Solubility | DMSO | Excellent solubility |
| Water | Limited (enhanced by HCl salt) | |
| Storage | Short-term | 0-4°C, dry, dark |
| Long-term | -20°C, sealed container | |
| Spectroscopy | ¹H NMR | Aromatic (7-8 ppm), Cyclopropyl (1-2.5 ppm) |
| UV-Vis | Primary band ~270 nm, Secondary ~360 nm | |
| IR | O-H stretch (3200-3600 cm⁻¹), C=C (1450-1600 cm⁻¹) | |
| MS | Molecular ion at m/z 261.75 |